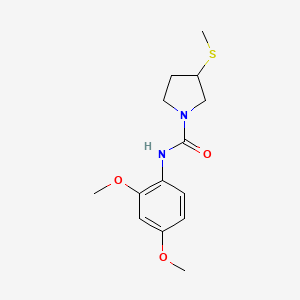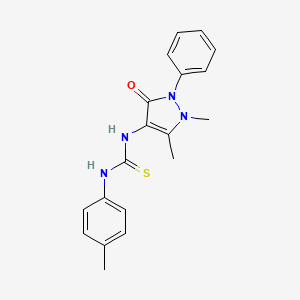
N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide, also known as DMPT, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. DMPT belongs to the class of pyrrolidine carboxamides and has a molecular formula of C13H19NO3S.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research in medicinal chemistry often involves the synthesis and biological evaluation of compounds with potential therapeutic applications. For example, the study by Asha B. Thomas et al. (2016) focused on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, investigating their antidepressant and nootropic activities (Thomas et al., 2016). Although the chemical structure differs from the compound of interest, the research methodology could be applicable for evaluating the therapeutic potential of N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide.
DNA Recognition and Gene Expression Control
The study by Sameer Chavda et al. (2010) on the design, synthesis, and biophysical characteristics of pyrrole(H)-based polyamides illustrates how such compounds can target specific DNA sequences to control gene expression, with implications for treating diseases like cancer (Chavda et al., 2010). This research direction might offer insights into the potential use of N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide in gene therapy or as a medicinal agent.
Material Science and Polymer Chemistry
In material science, the synthesis and characterization of polymers with specific functionalities are of great interest. For instance, K. Faghihi and Zohreh Mozaffari (2008) synthesized novel polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, exploring their thermal properties and solubility (Faghihi & Mozaffari, 2008). Such research could guide the development of new materials based on N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide, particularly in the context of high-performance polymers.
Organic Synthesis and Methodology
In organic synthesis, developing new methods for constructing complex molecules is crucial. The work by Souhila Oudir et al. (2006) on converting carboxy groups into 4,6-dimethoxy-1,3,5-triazine groups demonstrates innovative synthetic strategies that could be applied to modify or derivatize molecules similar to the compound (Oudir et al., 2006).
Antitubercular and Antibacterial Activities
The design and synthesis of compounds with antitubercular and antibacterial activities are crucial in addressing drug-resistant infections. S. Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, evaluating their biological activities and offering insights into potential antimicrobial applications of similarly structured compounds (Bodige et al., 2020).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-10-4-5-12(13(8-10)19-2)15-14(17)16-7-6-11(9-16)20-3/h4-5,8,11H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNAKHSAYCQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(methylthio)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)
![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2728499.png)


![5-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2728505.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)




![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2728518.png)